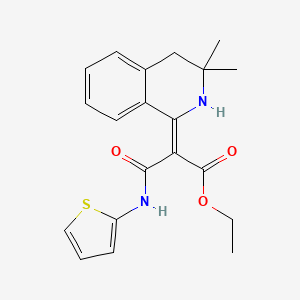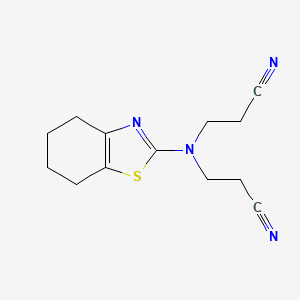![molecular formula C19H13BrN4O5 B5233816 4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5233816.png)
4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as "BDP" and is used in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol is not well understood. However, it is believed to act as a protein kinase inhibitor and to modulate the activity of various signaling pathways. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in vitro, suggesting that it may have potential as an anticancer drug.
Biochemical and Physiological Effects:
4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various protein kinases and modulate the activity of various signaling pathways. BDP has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol in lab experiments is its unique properties, which make it a useful tool for studying protein-ligand interactions and developing new assay methods. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol. One area of research is the development of new drug candidates based on the structure of BDP. Another area of research is the investigation of the mechanism of action of this compound and its potential as a therapeutic target for the treatment of various diseases. Additionally, further studies are needed to explore the potential of this compound as a tool for studying protein-ligand interactions and developing new assay methods.
Méthodes De Synthèse
The synthesis of 4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol involves the reaction of 2,4-dinitroaniline with 4-bromo-2-hydroxybenzaldehyde in the presence of a base. This reaction yields a Schiff base, which is then reduced to produce the final product. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.
Applications De Recherche Scientifique
4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol has been used in various scientific research applications. One of the primary uses of this compound is in medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, BDP has been used as a tool to study protein-ligand interactions and to develop new assay methods. In pharmacology, this compound has been used to study the mechanism of action of various drugs and to develop new drug delivery systems.
Propriétés
IUPAC Name |
4-bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O5/c20-13-4-7-19(25)12(8-13)11-21-14-2-1-3-15(9-14)22-17-6-5-16(23(26)27)10-18(17)24(28)29/h1-11,22,25H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCAKSQFWIUNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzoylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233738.png)

![3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide](/img/structure/B5233759.png)

![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5233768.png)
![methyl (2-chloro-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate](/img/structure/B5233774.png)
![4-(2-chlorophenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5233778.png)
![5-(1-cyclohexen-1-ylacetyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233790.png)
![ethyl 5-(3,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5233797.png)
![2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol](/img/structure/B5233801.png)

![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5233823.png)
![1-(2-furyl)-2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanone](/img/structure/B5233824.png)
![ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5233832.png)